

Technical Characterization Guide: 2-(Difluoromethyl)oxirane

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Compound of Interest

Compound Name: 2-(Difluoromethyl)oxirane

CAS No.: 503-10-6

Cat. No.: B1471456

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CAS: 503-10-6 | Formula: C3H4F2O | Mol.[1] Wt: 94.06[1]

Executive Summary: The "Goldilocks" Fluorinated Epoxide

2-(Difluoromethyl)oxirane represents a critical intermediate in the synthesis of difluoromethylated bioisosteres. While its non-fluorinated analog (propylene oxide) and perfluorinated analog (2-(trifluoromethyl)oxirane) are well-documented, the difluoro- variant occupies a unique electronic niche.

This guide bridges the data gap, providing a comparative spectral analysis that highlights the diagnostic utility of the difluoromethyl (

) group. Unlike the chemically inert

group, the

moiety acts as a lipophilic hydrogen bond donor, a property observable via solvent-dependent NMR shifts.[2]

1H NMR Spectral Analysis

The ¹H NMR spectrum of **2-(difluoromethyl)oxirane** is characterized by a distinct "fingerprint" region for the geminal difluoro proton and a complex multiplet region for the epoxide ring

protons.

Predicted Chemical Shifts & Coupling Constants (CDCl)

Note: Values are derived from structure-activity interpolation of mono- and trifluoro- analogs.

Proton Assignment	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Electronic Environment
H (CHF)	5.70 – 6.00	td (triplet of doublets)	Hz Hz	Highly deshielded by two geminal fluorines. Diagnostic "lipophilic donor" signal.
H (C2-Ring)	3.30 – 3.50	m (multiplet)	Complex higher-order coupling to H , H , and F.	Deshielded by epoxide oxygen and inductive effect of .
H , H (C3-Ring)	2.90 – 3.10	m (multiplet)	Hz Hz	Diastereotopic methylene protons. Less affected by fluorine induction than H .

Key Diagnostic Features[3][4][5][6]

- The Giant Triplet: The

proton (

) appears as a wide triplet (due to coupling with two equivalent

F nuclei) further split into doublets by the vicinal ring proton (

). The large

(~54 Hz) separates the outer legs of the triplet by >100 Hz, often causing them to be overlooked as "noise" or sidebands in low-concentration samples.

- Solvent Dependency (H-Bond Acidity):

- CDCl

- :

- appears ~5.8 ppm.

- DMSO-d

- :

- shifts downfield (

- ppm) due to hydrogen bonding with the sulfoxide oxygen. This confirms the H-bond donor capability of the

- group.

Comparative Performance Analysis

To validate the identity of **2-(difluoromethyl)oxirane**, it must be compared against its structural analogs. The introduction of fluorine atoms systematically deshields the ring protons and alters the coupling network.

Table 1: Analog Comparison of Chemical Shifts (, ppm in CDCl)

Compound	Structure	Substituent	Ring H (C2)	Ring H (C3)	Substituent H
Propylene Oxide	Oxirane-CH		~2.98	~2.42, 2.74	1.31 (d)
Epifluorohydrin	Oxirane-CH F		~3.20	~2.60, 2.90	4.2 - 4.8 (dm)
2-(Difluoromethyl)oxirane	Oxirane-CHF		~3.40	~3.00	5.85 (td)
2-(Trifluoromethyl)oxirane	Oxirane-CF		~3.55	~3.10	None

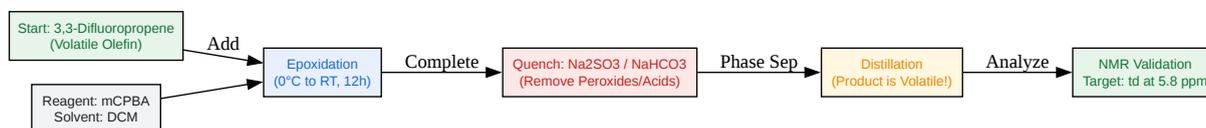
Analysis:

- **Shielding Trend:** As fluorine content increases (), electron density is pulled away from the ring, shifting ring protons downfield (higher ppm).
- **Coupling Complexity:** Propylene oxide exhibits standard aliphatic coupling. The fluorinated analogs exhibit additional coupling, broadening the ring signals significantly.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

The most reliable route to **2-(difluoromethyl)oxirane** is the epoxidation of 3,3-difluoropropene. This protocol includes checkpoints to ensure safety and purity.



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Figure 1: Synthesis and isolation workflow for **2-(difluoromethyl)oxirane**.

B. NMR Sample Preparation Protocol

Objective: Obtain a high-resolution spectrum where the outer legs of the triplet are visible.

- Solvent Choice: Use CDCl₃ (99.8% D) for standard characterization. Use DMSO-d₆ only if investigating H-bond acidity.
- Concentration: Prepare a 10-15 mg/mL solution.
 - Why? The signal is split into a triplet () and then further into doublets. The outer lines have only ~25% intensity of the central line. Low concentration risks losing these outer markers to baseline noise.
- Acquisition Parameters:
 - Spectral Width: Set to -2 to 10 ppm (ensure no aliasing of F-coupled sidebands).
 - Scans (ns): Minimum 64 scans (vs. standard 16) to improve S/N ratio for the split signals.
 - Relaxation Delay (d1): Set to 2.0 s to allow full relaxation of the isolated CHF₂ proton.

References

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